molecular formula C6H10O5 B073917 LICHENIN CAS No. 1402-10-4

LICHENIN

Cat. No.: B073917
CAS No.: 1402-10-4
M. Wt: 162.14 g/mol
InChI Key: CXKKSSKKIOZUNR-UHFFFAOYSA-N
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Description

It is a mixed-linkage glucan, consisting of repeating glucose units linked by β-1,3 and β-1,4 glycosidic bonds . This compound has been studied since the mid-20th century and is known for its unique structural properties and various applications.

Mechanism of Action

Target of Action

Lichenin, also known as Lichenan or AC1L96YH, is a complex glucan found in certain species of lichens . It primarily targets organisms that consume lichens, such as reindeers and northern flying squirrels . These organisms utilize this compound as an important carbohydrate source . This compound also plays a significant role in various ecosystem functions, such as rock decomposition, soil formation, carbon, and nitrogen fixation .

Mode of Action

It is known that this compound, a mixed-linkage glucan, consists of repeating glucose units linked by β-1,3 and β-1,4 glycosidic bonds . This unique structure allows it to be utilized as a carbohydrate source by certain organisms .

Biochemical Pathways

This compound is involved in the hydrolysis process, where it is broken down by enzyme preparations from malted barley and Rhizopus arrhizus . During this process, the enzyme initially releases G3 from the substrate and subsequently converts the intermediate into an equivalent amount of glucose and G2 as end products .

Pharmacokinetics

It is known that this compound can be extracted by digesting iceland moss in a cold, weak solution of carbonate of soda for some time, and then boiling . By this process, the this compound is dissolved and on cooling separates as a colorless jelly .

Result of Action

The molecular mechanism of cell death by lichen compounds, which may include this compound, involves cell cycle arrest, apoptosis, necrosis, and inhibition of angiogenesis . These compounds often demonstrate significant inhibitory activity against various pathogenic bacteria and cancer cell lines at very low concentrations .

Action Environment

The action of this compound is influenced by various environmental factors. Seasonal fluctuations in growth in the field often correlate best with changes in average or total rainfall or frequency of rain events through the year . In some regions of the world, temperature is also an important climatic factor influencing growth . Interactions between microclimatic factors such as light intensity, temperature, and moisture are particularly important in determining local differences in growth especially in relation to aspect and slope of rock surface, or height on a tree .

Biochemical Analysis

Biochemical Properties

Lichenin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely due to the β-1,3 and β-1,4 glycosidic bonds that make up its structure . These bonds allow this compound to interact with other molecules in unique ways, contributing to its biochemical properties.

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, crude lichen extracts and various isolated lichen compounds often demonstrate significant inhibitory activity against various pathogenic bacteria and cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The molecular mechanism of cell death by lichen compounds includes cell cycle arrest, apoptosis, necrosis, and inhibition of angiogenesis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . Lichen secondary metabolites are derived from three chemical pathways: acetate-polymalonate pathway, shikimic acid pathway, and mevalonic acid pathway .

Transport and Distribution

It is known that the placement of fungus and photosynthetic partner in lichen thallus is generally under two different types .

Subcellular Localization

It is known that the texture of thallus is surrounded by the upper and/or lower cortex, formed by tightly packing the outer fungal hypha .

Preparation Methods

Synthetic Routes and Reaction Conditions: LICHENIN can be extracted from lichens by digesting the lichen material in a cold, weak solution of carbonate of soda, followed by boiling. This process dissolves the lichenan, which then separates as a colorless jelly upon cooling .

Industrial Production Methods: In industrial settings, lichenan is often hydrolyzed using lichenase enzymes. These enzymes specifically cleave the β-1,4 glycosidic bonds adjacent to the 3-O-glucopyranose residues, resulting in the production of oligosaccharides . The hydrolysis efficiency can be enhanced by using auxiliary proteins such as SpyCatcher, which promotes the interaction between lichenase and lichenan .

Chemical Reactions Analysis

Types of Reactions: LICHENIN undergoes hydrolysis reactions, primarily catalyzed by lichenase enzymes. These reactions break down the polysaccharide into smaller oligosaccharides .

Common Reagents and Conditions: The hydrolysis of lichenan typically involves the use of lichenase enzymes under optimal conditions, such as specific pH and temperature settings. The presence of carbohydrate-binding modules (CBMs) and lytic polysaccharide monooxygenases (LPMOs) can further enhance the hydrolysis efficiency .

Major Products: The primary products of lichenan hydrolysis are oligosaccharides, including trisaccharides and tetrasaccharides . These products have various applications, including use as special nutrients for lactic bacteria .

Properties

IUPAC Name

2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-1-4-6(10)5(9)3(8)2-11-4/h2,4-10H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKKSSKKIOZUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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